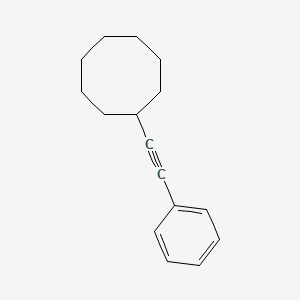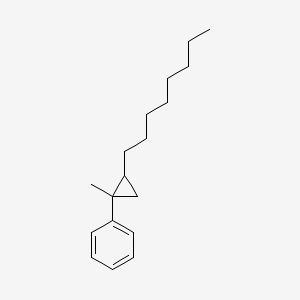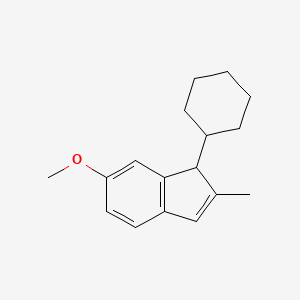
(Phenylethynyl)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylethynyl)cyclooctane is a chemical compound characterized by a cyclooctane ring substituted with a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclooctane typically involves the alkynylation of cyclooctane derivatives. One efficient method is the iron-catalyzed hydrogen atom transfer protocol, which allows for the assembly of acetylenic motifs into functional alkenes . This method involves the use of acetylenic sulfones and readily available alkenes, with excellent Markovnikov selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed reactions to construct the desired alkyne moieties. These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylethynyl)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for nucleophilic alkynylation, transition metal catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(Phenylethynyl)cyclooctane has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of (Phenylethynyl)cyclooctane involves its interaction with molecular targets through its phenylethynyl group. The iron-catalyzed hydrogen atom transfer protocol provides insight into the catalytic cycle and radical-mediated processes that facilitate the formation of C(sp3)–C(sp) bonds
Comparación Con Compuestos Similares
Phenylacetylene: Similar in structure but lacks the cyclooctane ring.
Cyclooctyne: Contains the cyclooctane ring but lacks the phenylethynyl group.
Phenylcyclooctane: Similar but without the alkyne functionality.
Uniqueness: (Phenylethynyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylethynyl group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
Propiedades
Número CAS |
918638-79-6 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-phenylethynylcyclooctane |
InChI |
InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |
Clave InChI |
YFXJNFWYRXZMND-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)

![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)

